molecular formula C4H8 B579607 1-Butene-3,3-D2 CAS No. 18932-22-4

1-Butene-3,3-D2

Cat. No. B579607
CAS RN: 18932-22-4
M. Wt: 58.12
InChI Key: VXNZUUAINFGPBY-APZFVMQVSA-N
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Description

1-Butene-3,3-D2, also known as 3,3-Dimethyl-1-butene, is a chemical compound with the formula C6H12 . It is also known by other names such as tert-Butylethene, tert-Butylethylene, tert-Hexene, Neohexene, Trimethylvinylmethane, 2,2-Dimethyl-3-butene, 3,3-Dimethylbutene, and (CH3)3CCH=CH2 .


Synthesis Analysis

The synthesis of 3,3-Dimethyl-1-butene involves the oxidation of the compound to its corresponding epoxide by chlorine promoted Ag (111) oxygen adatoms . It also undergoes copolymerization with ethylene using a chain-walking Pd-diimine catalyst .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-butene can be viewed using Java or Javascript . The compound has a molecular weight of 84.1595 .


Chemical Reactions Analysis

3,3-Dimethyl-1-butene undergoes various chemical reactions. It oxidizes selectively to its corresponding epoxide by chlorine promoted Ag (111) oxygen adatoms . It also undergoes copolymerization with ethylene using a chain-walking Pd-diimine catalyst .


Physical And Chemical Properties Analysis

3,3-Dimethyl-1-butene is a gas under standard conditions . It has a molecular weight of 84.1595 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

  • Isomerization of 1-Butene over Calcium Oxide : The isomerization of 1-butene-3-d1 over calcium oxide (CaO) suggested an intramolecular 1,3 hydrogen shift as the mechanism. This finding was consistent with results from magnesium sulfate (MgSO4), supporting a carbonium ion mechanism involving surface proton transfer to butene (Tani, Misono, & Yoneda, 1973).

  • Mechanism of Isomerization of n-Butenes : A study on the isomerization of n-butenes catalyzed by a Pt(II)–Sn(II) chloride complex revealed that cis-CH2DCHCHCH3 and cis-CH3CDCHCH3 are formed from 1-C4H8 and trans-2-C4H8, respectively, indicating specific deuterium distributions in reactants and products (Hirabayashi, Saito, & Yasumori, 1972).

  • Hydrogenation of Butadiene on Pt/Sn Alloy : Research on the hydrogenation of 1,3-butadiene on Pt2Sn/Pt(1 1 1) surface alloy using DFT calculations showed how tin plays a dual role in the reaction mechanism, impacting the selectivity to butene (Vigné, Haubrich, Loffreda, Sautet, & Delbecq, 2010).

  • Isomerization over ZnO and La2O3 : The isomerization of n-butenes over zinc oxide (ZnO) and lanthanum oxide (La2O3) showed that 1-butene was the only isomer which hydrogenated at specific temperatures, and the mechanism involved intramolecular hydrogen transfer (Goldwasser & Hall, 1981).

Safety and Hazards

3,3-Dimethyl-1-butene is extremely flammable and may form explosive mixtures with air . It contains gas under pressure and may explode if heated . It may displace oxygen and cause rapid suffocation . It is recommended to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

properties

IUPAC Name

3,3-dideuteriobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNZUUAINFGPBY-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

58.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butene-3,3-D2

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